
(4-((4-Methylmorpholin-2-yl)methoxy)phenyl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-((4-Methylmorpholin-2-yl)methoxy)phenyl)boronic acid is an organoboron compound that has gained attention in various fields of research due to its unique chemical properties. This compound features a boronic acid group attached to a phenyl ring, which is further substituted with a methoxy group and a 4-methylmorpholin-2-yl group. The presence of the boronic acid moiety makes it a valuable reagent in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of palladium catalysts, such as Pd(PPh3)4, and bases like potassium carbonate in an appropriate solvent, such as toluene or dimethylformamide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
(4-((4-Methylmorpholin-2-yl)methoxy)phenyl)boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst and a base.
Oxidation: The boronic acid group can be oxidized to form phenols or other oxygenated derivatives.
Substitution: The methoxy group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Palladium Catalysts: Pd(PPh3)4, Pd(OAc)2
Bases: Potassium carbonate, sodium hydroxide
Solvents: Toluene, dimethylformamide, ethanol
Major Products Formed
Phenyl Derivatives: Through Suzuki-Miyaura coupling
Phenols: Through oxidation reactions
Substituted Anisoles: Through nucleophilic substitution reactions
Applications De Recherche Scientifique
Chemistry
In chemistry, (4-((4-Methylmorpholin-2-yl)methoxy)phenyl)boronic acid is widely used as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds . This makes it valuable in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals .
Biology and Medicine
In biological and medical research, this compound is used in the development of boron-containing drugs and as a tool for studying enzyme inhibition . Boronic acids are known to inhibit serine proteases and other enzymes, making them potential candidates for drug development .
Industry
In the industrial sector, this compound is used in the production of advanced materials and polymers . Its ability to form stable boron-oxygen bonds makes it useful in the development of materials with unique properties .
Mécanisme D'action
The mechanism of action of (4-((4-Methylmorpholin-2-yl)methoxy)phenyl)boronic acid primarily involves its interaction with enzymes and other biological molecules through its boronic acid group . The boronic acid can form reversible covalent bonds with the active site of enzymes, inhibiting their activity . This interaction is particularly significant in the inhibition of serine proteases, where the boronic acid mimics the transition state of the enzyme’s natural substrate .
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenylboronic Acid: A simpler boronic acid with similar reactivity but lacking the additional functional groups present in (4-((4-Methylmorpholin-2-yl)methoxy)phenyl)boronic acid.
4-Methoxyphenylboronic Acid: Similar structure but without the 4-methylmorpholin-2-yl group, leading to different reactivity and applications.
4-Methylmorpholin-2-ylphenylboronic Acid: Lacks the methoxy group, affecting its chemical properties and reactivity.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which provide a balance of reactivity and stability. This makes it a versatile reagent in organic synthesis and a valuable tool in scientific research .
Propriétés
Formule moléculaire |
C12H18BNO4 |
|---|---|
Poids moléculaire |
251.09 g/mol |
Nom IUPAC |
[4-[(4-methylmorpholin-2-yl)methoxy]phenyl]boronic acid |
InChI |
InChI=1S/C12H18BNO4/c1-14-6-7-17-12(8-14)9-18-11-4-2-10(3-5-11)13(15)16/h2-5,12,15-16H,6-9H2,1H3 |
Clé InChI |
UQOWDKZVABPFHG-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC=C(C=C1)OCC2CN(CCO2)C)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


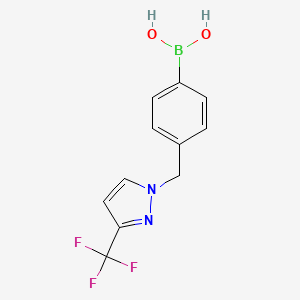
![[4-(Aminomethyl)-2-methoxyphenyl]methanol](/img/structure/B13472722.png)

![(4-Ethoxyfuro[3,2-c]pyridin-2-yl)boronic acid](/img/structure/B13472725.png)
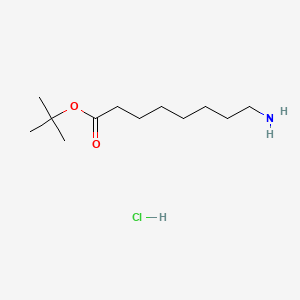
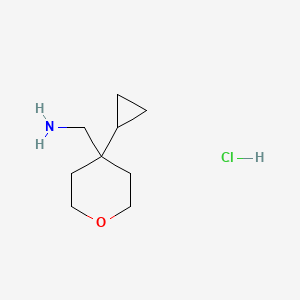
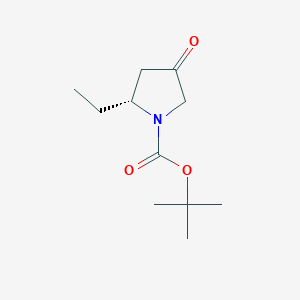

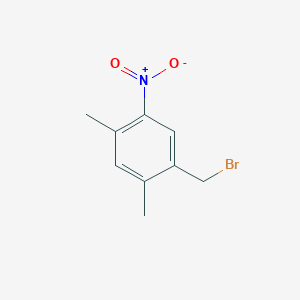


![1,1-Dimethylethyl hexahydro-5H-isothiazolo[2,3-a]pyrazine-5-carboxylate 1,1-dioxide](/img/structure/B13472778.png)
![2-[2-(2,5-Dimethylthiophen-3-yl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13472790.png)

